2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-3-23-11-18(14-6-4-5-7-16(14)23)25-12-19(24)22-20-21-15-9-8-13(2)10-17(15)26-20/h4-11H,3,12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXRAIDYTLIPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” are currently unknown. The compound is structurally similar to indole-based compounds, which are known to interact with various biological targets
Biological Activity
2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C20H19N3OS2, and it has a molecular weight of 381.51 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The precise biological targets of this compound are not fully elucidated. However, its structural similarities to other indole-based compounds suggest it may interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. Indole derivatives are known to participate in multiple biochemical pathways, including those related to cell signaling and gene expression.
Antitumor Activity
Research indicates that compounds containing thiazole and indole moieties often exhibit significant antitumor properties. For example, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-based compounds could induce apoptosis in cancer cells, with structure-activity relationship (SAR) studies suggesting that specific substituents enhance their efficacy .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 | Induces apoptosis via Bcl-2 inhibition |
| Compound 10 | A-431 | 1.98 ± 1.22 | Disrupts cell signaling pathways |
Antimicrobial Activity
Preliminary studies on related compounds suggest potential antimicrobial properties. For instance, derivatives featuring thiazole rings have demonstrated activity against various pathogens, such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 |
| Compound B | Staphylococcus epidermidis | 0.25 |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Antitumor Studies : A series of indole-linked thiazoles were synthesized and evaluated for cytotoxicity against human glioblastoma cells. The presence of electron-donating groups was found to enhance their activity significantly .
- Molecular Dynamics Simulations : Molecular dynamics simulations have been employed to understand the interaction of thiazole derivatives with target proteins, revealing hydrophobic contacts as a primary mode of interaction .
- In Vitro Studies : In vitro assays demonstrated that certain thiazole derivatives could inhibit biofilm formation in pathogenic bacteria, showcasing their potential as therapeutic agents against infections .
Comparison with Similar Compounds
Thiadiazole-Linked Benzothiazole Derivatives
Compounds like N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) () share the benzothiazole-acetamide-thioether framework but replace the indole with a phenylurea-thiadiazole group. Key differences include:
- Structural Features : The phenylurea-thiadiazole moiety in 4g introduces hydrogen-bonding capabilities, whereas the ethylindole in the target compound provides bulkier hydrophobicity.
- Physicochemical Properties :
| Property | Target Compound (Estimated) | Compound 4g |
|---|---|---|
| Molecular Weight | ~395.48 | 456.56 |
| Melting Point (°C) | 260–265 (predicted) | 263–265 |
| Key Substituents | 1-Ethylindole-thio | Phenylurea-thiadiazole |
Triazole/Imidazole-Linked Benzothiazole Derivatives
Compounds like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) () feature triazole or imidazole heterocycles instead of indole.
- Structural Features: The triazole/imidazole groups offer hydrogen-bond acceptors/donors, contrasting with the indole’s aromatic system.
- Synthesis : These derivatives are synthesized via nucleophilic substitution of 2-chloroacetamides with heterocyclic thiols , whereas the target compound likely requires indole-thiol intermediates (as in ).
- Activity : Triazole derivatives in show anticonvulsant activity, suggesting CNS permeability. The indole-thio analog may exhibit divergent pharmacokinetics due to increased lipophilicity from the ethyl group.
Thiazolidinedione-Linked Benzothiazole Derivatives
Compounds like GB31 () incorporate a thiazolidinedione (TZD) warhead linked to benzothiazole via acetamide.
- Structural Features: The TZD group is a known PPAR-γ agonist, while the indole-thio group lacks this polar, cyclic dione structure.
- Physicochemical Properties :
| Property | Target Compound (Estimated) | GB31 |
|---|---|---|
| Molecular Weight | ~395.48 | 488.38 |
| Melting Point (°C) | 260–265 | 292–294 |
| Key Substituents | 1-Ethylindole-thio | 4-Bromobenzylidene-TZD |
- Activity : TZD derivatives target metabolic enzymes (e.g., histone deacetylases), whereas the indole-thio compound may prioritize kinase or receptor modulation.
Indole-Containing Benzothiazole Hybrids
and describe indole-benzothiazole hybrids, such as 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides () and ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ().
- Structural Features : These compounds integrate indole via oxadiazole or direct conjugation, differing from the thioether linkage in the target compound.
- Synthesis : employs a three-component reaction for indole-benzothiazole fusion, while the target compound’s synthesis would require indole-thiol coupling (similar to ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
